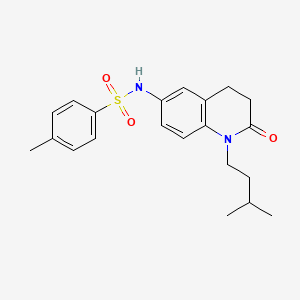

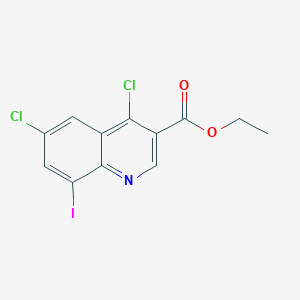

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide, also known as IBR-002, is a chemical compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Applications

- Synthesis and Antimicrobial Study: A study by Vanparia et al. (2010) discusses the synthesis of a related compound, HQMABS, and its antimicrobial activity. This compound was found to have significantly higher antimicrobial activity compared to its parent compounds against various bacterial strains and fungal spores (Vanparia et al., 2010).

Enzyme Inhibition

- Protein Kinase Inhibitors: Hidaka et al. (1984) report on isoquinolinesulfonamides, which exhibit potent inhibition of protein kinases, including cyclic nucleotide-dependent and protein kinase C. These findings suggest potential applications in regulating protein kinase activity (Hidaka et al., 1984).

Interaction with Carbonic Anhydrase

- Interaction with Human Carbonic Anhydrases: Mader et al. (2011) explore the structural basis for the interaction between carbonic anhydrase and isoquinolinesulfonamides. This research is crucial for designing selective inhibitors for various isoforms of carbonic anhydrase (Mader et al., 2011).

Chemical Synthesis and Applications

- Cyanation of C-H Bonds: Chaitanya et al. (2013) describe the rhodium-catalyzed cyanation of C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide. This method facilitated the synthesis of various benzonitrile derivatives, indicating its utility in organic synthesis (Chaitanya et al., 2013).

Fluorescent Complexes and Spectroscopy

- Fluorophore Studies: Kimber et al. (2003) discuss the synthesis of compounds related to Zinquin ester, a fluorophore for Zn(II). These compounds exhibited shifts in ultraviolet/visible spectra upon addition of Zn(II), highlighting their potential in spectroscopic studies (Kimber et al., 2003).

Neurological Research

- Neurite Outgrowth Inhibition: Chijiwa et al. (1990) investigated a novel isoquinolinesulfonamide, H-89, for its role in inhibiting neurite outgrowth in PC12 cells, mediated by cyclic AMP-dependent protein kinase inhibition. This study has implications for understanding neural differentiation and development (Chijiwa et al., 1990).

DNA Interaction and In Vitro Studies

- DNA Interaction and Antimicrobial Analysis: Kharwar and Dixit (2021) synthesized 8HQMBS and its metal complexes, investigating their in vitro antimicrobial activity and interaction with DNA. This study provides insights into the therapeutic potential of such compounds (Kharwar & Dixit, 2021).

Dopamine Regulation

- Inhibition of Ca2+/Calmodulin Dependent Protein Kinase II: Sumi et al. (1991) discuss KN-93, an inhibitor of Ca2+/calmodulin-dependent protein kinase II, and its impact on dopamine levels in PC12h cells. This research provides insight into the regulation of dopamine, a key neurotransmitter (Sumi et al., 1991).

Mechanism of Action

Target of Action

The compound belongs to the class of sulfonamides, which are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid . .

Mode of Action

Sulfonamides are generally known to act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . They mimic the structure of the substrate (para-aminobenzoic acid) and bind to the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides, which are essential for DNA replication. This leads to the inhibition of bacterial growth .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis leads to a halt in bacterial growth, making sulfonamides bacteriostatic rather than bactericidal .

properties

IUPAC Name |

4-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-15(2)12-13-23-20-10-7-18(14-17(20)6-11-21(23)24)22-27(25,26)19-8-4-16(3)5-9-19/h4-5,7-10,14-15,22H,6,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYPXVULXZUAMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-(dimethylamino)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2693794.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(naphthalen-1-yl)methanone](/img/structure/B2693802.png)

![2-[5-(4-Chloro-phenyl)-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B2693808.png)

![Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)